1-Éthoxy-3-(pipérazin-1-yl)propan-2-ol

Vue d'ensemble

Description

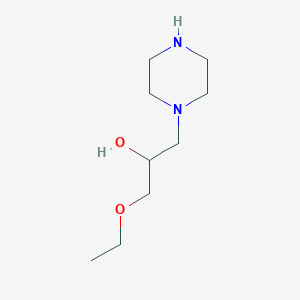

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes an ethoxy group, a piperazine ring, and a hydroxyl group

Applications De Recherche Scientifique

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Employed in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mécanisme D'action

Target of Action

The primary targets of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing mood and behavior.

Mode of Action

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and can have various effects on mood and cognition.

Biochemical Pathways

The compound’s action on SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways . The increased levels of these neurotransmitters can stimulate their respective receptors more intensely, leading to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function.

Pharmacokinetics

and predicted boiling point of 303.3±37.0 °C suggest that it may have good bioavailability.

Result of Action

The increased neurotransmission resulting from the action of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can lead to mood elevation and enhanced cognitive function . It may also have potential as an antidepressant, given its mechanism of action .

Analyse Biochimique

Biochemical Properties

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has been found to have significant biochemical properties. It has been synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters . This suggests that it interacts with these enzymes and proteins, potentially altering their function and the biochemical reactions they are involved in .

Cellular Effects

It has been suggested that it may have a negative impact on bacterial function by irreversibly damaging the bacterial cell membrane, leading to the leakage of cellular components such as nucleic acids and proteins .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods, including:

Nucleophilic substitution reactions: Reacting a suitable precursor with ethyl iodide or ethyl bromide in the presence of a base.

Reduction reactions: Reducing a precursor containing a carbonyl group to introduce the hydroxyl group.

Cyclization reactions: Forming the piperazine ring through cyclization of appropriate diamine derivatives.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: Converting the hydroxyl group to a carbonyl group.

Reduction: Reducing any carbonyl groups present in the molecule.

Substitution: Replacing functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various derivatives depending on the substituents involved.

Comparaison Avec Des Composés Similaires

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is compared with similar compounds to highlight its uniqueness:

Similar Compounds: Piperazine derivatives, ethoxy-containing compounds, and other hydroxylated amines.

Uniqueness: Its specific combination of functional groups and structural features distinguishes it from other compounds, leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is a compound characterized by its unique structure, which includes a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, therapeutic potential, and relevant case studies.

The chemical formula for 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol is . It features an ethoxy group and a piperazine ring, which are critical for its biological interactions. The presence of the piperazine structure often correlates with various pharmacological effects, including anxiolytic and antidepressant activities.

Pharmacological Properties

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol has been studied for its potential as a therapeutic agent. Key areas of interest include:

- Antidepressant Activity : Compounds with piperazine structures are often evaluated for their effects on neurotransmitter systems. Research indicates that related piperazine derivatives may influence serotonin and dopamine pathways, suggesting potential antidepressant effects .

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms in preclinical models. The mechanism may involve modulation of GABAergic transmission .

In Vitro and In Vivo Studies

Recent studies have explored the biological activity of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol through various assays:

- Cell Viability Assays : The compound was tested against several cancer cell lines using the MTT assay, demonstrating cytotoxic effects at specific concentrations. For instance, it exhibited significant antiproliferative activity against HeLa cells with an IC50 value indicating effective dosage levels .

- Antimicrobial Activity : Preliminary screening revealed that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy compared to standard antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives, including 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol:

- Study on Antidepressant Effects : A study involving animal models demonstrated that administration of related piperazine compounds resulted in significant reductions in depressive behaviors as measured by forced swim tests and tail suspension tests .

- Antimicrobial Efficacy : In a comparative study, 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol was evaluated alongside established antimicrobials. The results showed comparable efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option .

Data Tables

| Biological Activity | Test Method | Result |

|---|---|---|

| Antidepressant | MTT Assay | IC50 = 15 µM against HeLa cells |

| Antimicrobial | MIC Test | Effective against S. aureus (MIC = 32 µg/mL) |

| Anxiolytic | Behavioral Tests | Significant reduction in anxiety-like behavior |

Propriétés

IUPAC Name |

1-ethoxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-2-13-8-9(12)7-11-5-3-10-4-6-11/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRHIKHPLLIOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.